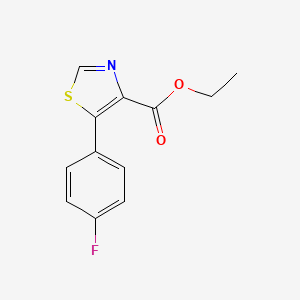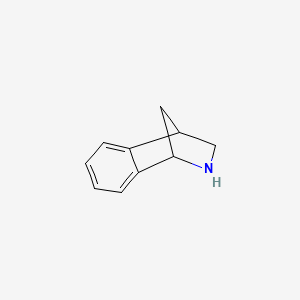
1,2,3,4-Tetrahydro-1,4-methanoisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1,4-methanoisoquinoline is a heterocyclic compound that belongs to the class of isoquinoline derivatives It is characterized by a fused bicyclic structure, which includes a methano bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. Another method includes the use of multicomponent reactions, which improve atom economy and yield by combining multiple reactants in a single step .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of isoquinoline derivatives. This process typically uses palladium or platinum catalysts under high pressure and temperature conditions to achieve the desired reduction .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium or platinum catalysts.
Substitution: Halogenated reagents, such as bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1,4-methanoisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of neuroprotective agents and anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydro-1,4-methanoisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit monoamine oxidase (MAO) and modulate neurotransmitter levels, which contributes to its neuroprotective effects. Additionally, the compound can scavenge free radicals and reduce oxidative stress, further enhancing its therapeutic potential .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the methano bridge.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct pharmacological properties.
1,2,3,4-Tetrahydro-2-methylisoquinoline: Another methylated analog with unique biological activities.
Uniqueness: 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline is unique due to its methano bridge, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity to certain molecular targets and contributes to its diverse range of applications .
Propriétés
Formule moléculaire |
C10H11N |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
9-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C10H11N/c1-2-4-9-8(3-1)7-5-10(9)11-6-7/h1-4,7,10-11H,5-6H2 |
Clé InChI |
ACLBUJFZNPDIQN-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNC1C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13031609.png)

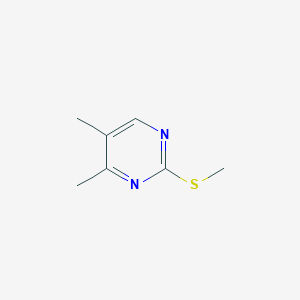
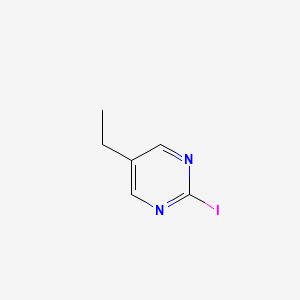

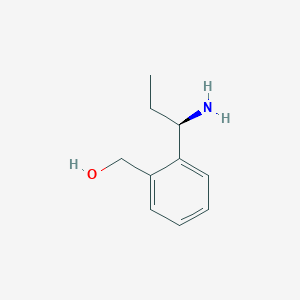
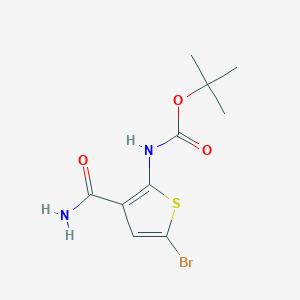
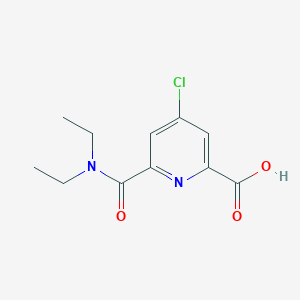
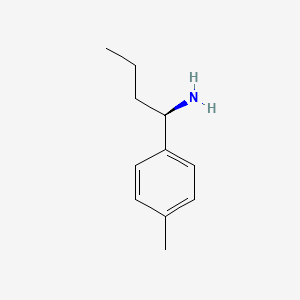

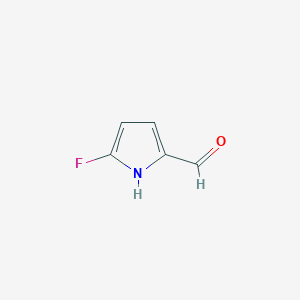
![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
